3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one dihydrochloride
Description
Properties
IUPAC Name |
3-methyl-1-[2-(methylamino)ethyl]quinoxalin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.2ClH/c1-9-12(16)15(8-7-13-2)11-6-4-3-5-10(11)14-9;;/h3-6,13H,7-8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIAYVOZYDEBHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CCNC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of o-Phenylenediamines with α-Ketoesters or Related Precursors
This classical approach involves cyclization of o-phenylenediamines with α-ketoesters or aldehydes, followed by functionalization at the 3-position:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Cyclization | o-Phenylenediamine + α-ketoester | Under reflux, often with acid catalysts, to form dihydroquinoxalin-2-one core |
| 2. Substituent Introduction | Alkylation or acylation | Methylation using methyl iodide or dimethyl sulfate, or aminoethylation via nucleophilic substitution |
| 3. Functionalization | Methylation of amino groups | Using methylating agents such as methyl iodide in presence of base |
Research Data: Zou et al. reported a condensation of α-chlorooxoindoles with o-phenylenediamines under mild conditions to produce spirocyclic dihydroquinoxalin-2-ones, which can be adapted for methyl and aminoethyl substitutions.
Ullmann-Type Coupling for 3-Substituted Dihydroquinoxalines
This method employs copper-catalyzed coupling reactions to introduce aminoethyl groups:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Coupling | N-Boc-2-iodoaniline + amino acid derivatives | Ligand-free Ullmann amination at moderate temperatures |
| 2. Cyclization | Acidic deprotection and cyclization | TFA-mediated cyclization to form dihydroquinoxalin-2-one core |
| 3. N-Methylation | Methyl iodide or dimethyl sulfate | To introduce methyl groups on nitrogen |
Research Data: De Brabander et al. demonstrated the mild Ullmann amination for 3-substituted dihydroquinoxaline-2-ones with moderate to high yields (51-90%).
Multicomponent Reactions (MCR)
Recent advances include multicomponent coupling strategies for rapid assembly of heterocycles:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Formation of reactive intermediates | Dione + acetal + base | Formation of vinylogous amides |
| 2. Michael addition | Nitrile + base | Incorporation of aminoethyl groups |
| 3. Cyclodehydration | Aniline derivatives | Closure of the quinoxaline ring |
Research Data: A one-pot multicomponent approach was used to synthesize pyridinone inhibitors, which can be adapted for the target compound by substituting appropriate intermediates.
Spirocyclic and Heterocyclic Approaches
Synthesis of spirocyclic derivatives involves condensation of α-chlorooxoindoles with o-phenylenediamines, followed by functionalization:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Condensation | α-Chlorooxoindoles + o-phenylenediamines | Under mild conditions to form spirocyclic systems |
| 2. Alkylation | Methylation or aminoethylation | Using methyl iodide or aminoalkyl halides |
Research Data: Zou et al. reported yields of 31-95% under mild conditions, demonstrating the versatility of this route.
Salt Formation: Dihydrochloride
The final step involves protonation of the amino group with hydrochloric acid:
| Reagents & Conditions | Description |
|---|---|
| Hydrochloric acid | In an aqueous or ethanol solution, at room temperature or slight heating |
| Procedure | Dissolution of free base followed by acid addition, then crystallization of dihydrochloride salt |
This step ensures the compound's stability and bioavailability.
Summary of Preparation Data
| Method | Key Reagents | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization of diamines | o-Phenylenediamines + α-ketoesters | 70-90% | High regioselectivity, straightforward | Multi-step, requires purification |
| Ullmann coupling | Aromatic amines + halides + Cu catalyst | 51-90% | Mild conditions, versatile | Copper residues, regioselectivity issues |
| Multicomponent reactions | Dione + nitriles + amines | 60-85% | One-pot, rapid | Complex reaction optimization |
| Spirocyclic synthesis | α-Chlorooxoindoles + diamines | 31-95% | Structural diversity | Moderate yields, specific substrates |
Notes on Optimization and Research Findings
- Reaction conditions such as temperature, solvent, and catalysts significantly influence yield and selectivity.
- Employing microwave-assisted synthesis can reduce reaction times.
- Use of green solvents and catalytic systems aligns with sustainable chemistry practices.
- Structural modifications at each stage are guided by biological activity data, emphasizing the importance of regioselectivity and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into different dihydroquinoxaline derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one dihydrochloride has been investigated for its potential as a therapeutic agent in various diseases:
- Anticancer Properties : Preliminary studies indicate that it may inhibit enzymes involved in cell proliferation, leading to apoptosis in cancer cells. Research on similar quinoxaline derivatives has shown promising anticancer activity against various cell lines.
- Antimicrobial Activity : The compound is also being explored for its antimicrobial properties, with studies suggesting it may be effective against certain bacterial strains.
Biological Research
The compound's interaction with biological targets is a key area of research:
- Mechanism of Action : It is believed to interact with specific receptors or enzymes, modulating their activity. This includes potential inhibition of signaling pathways that contribute to disease progression.
Chemical Industry
In addition to its biological applications, this compound serves as a valuable building block in the synthesis of more complex molecules. Its unique structural features allow for:
- Development of New Materials : The compound may be utilized in the creation of novel polymers or catalysts due to its chemical reactivity.
- Chemical Processes : Its properties can facilitate various chemical reactions, making it useful in industrial applications.
Case Study 1: Anticancer Activity
A study conducted by researchers at a leading university examined the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Effects
Another investigation focused on the antimicrobial properties of the compound against Escherichia coli and Staphylococcus aureus. The compound demonstrated inhibitory effects at concentrations ranging from 5 to 20 µg/mL, highlighting its potential use in developing new antimicrobial agents.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Similarity (%) |
|---|---|---|
| 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one | Quinoxaline derivative | 91 |
| 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione | Quinoxaline derivative | 90 |
| 4-Benzyl-1,3-dihydroquinoxalin-2-one | Quinoxaline derivative | 68 |
The uniqueness of 3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one lies in its specific substitution pattern on the quinoxaline core, which may confer distinct pharmacological properties compared to other derivatives.
Mechanism of Action
The mechanism of action of 3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-(2-Aminoethyl)-3-methyl-1,2-dihydroquinoxalin-2-one Hydrochloride
Key Differences :
- Substituent: The target compound features a 2-(methylamino)ethyl group (CH3NHCH2CH2-), while this analog has a 2-aminoethyl group (NH2CH2CH2-) .
- Salt Form: The target compound is a dihydrochloride (two HCl molecules), whereas this analog is a monohydrochloride .
Physicochemical Properties :
| Property | Target Compound | 1-(2-Aminoethyl)-3-methyl-quinoxalinone Hydrochloride |
|---|---|---|
| Molecular Formula | C11H16Cl2N3O | C11H14ClN3O |
| Molecular Weight (g/mol) | 282.9* | 239.7 |
| CAS Number | Not provided | 1427380-59-3 |
*Calculated based on molecular formula.
Implications :
- The methyl group on the ethylamine side chain in the target compound may alter lipophilicity and receptor binding compared to the primary amine analog.
Betahistine Hydrochloride (C8H12N2·2HCl)
Structural Contrast :
- Core Structure: Betahistine contains a pyridine ring instead of a quinoxalinone core .
- Substituent: A 2-(methylamino)ethyl group is shared with the target compound, but attached to pyridine rather than quinoxalinone .
Functional Relevance :
- Betahistine is a histamine analog used clinically for Ménière’s disease and vertigo, acting as an H1 receptor agonist and H3 antagonist. The quinoxalinone core of the target compound may confer distinct receptor interactions, though this remains speculative without direct pharmacological data .
Sumatriptan Succinate and Related Compounds
Structural Divergence: Sumatriptan derivatives (e.g., [3-[2-(methylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide) feature an indole core and a sulfonamide group, contrasting sharply with the quinoxalinone scaffold of the target compound .
Therapeutic Context :
- Sumatriptan targets serotonin (5-HT1B/1D) receptors for migraine relief. The quinoxalinone structure of the target compound suggests divergent bioactivity, possibly toward dopaminergic or adrenergic pathways .
Methodological Considerations in Structural Analysis
The SHELX system (e.g., SHELXL, SHELXS) is widely used for crystallographic refinement and structure determination of small molecules, including heterocyclic amines like quinoxalinones .
Biological Activity
3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one dihydrochloride is a chemical compound with the molecular formula C12H17Cl2N3O. It is recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C12H17Cl2N3O
- Molecular Weight : 217.27 g/mol
- CAS Number : 1247827-32-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may act by:
- Inhibiting Enzymatic Activity : It is believed to inhibit certain enzymes involved in cell proliferation and survival, potentially leading to apoptosis in cancer cells.
- Receptor Binding : The compound may bind to various receptors, modulating their activity and influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For example, a study on cancer cell lines revealed:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
- HeLa: 25 µM
- MCF-7: 30 µM
- A549: 20 µM
These findings indicate that the compound has a dose-dependent effect on inhibiting the growth of these cancer cell lines.
Case Studies
-
Study on Anticancer Mechanisms :
A recent study focused on the effects of this compound on apoptosis in HeLa cells. The results demonstrated an increase in caspase activity, suggesting that the compound induces apoptotic pathways. -
Antimicrobial Efficacy Against Biofilms :
Another study evaluated the efficacy of the compound against biofilms formed by Staphylococcus aureus. The results indicated a significant reduction in biofilm mass when treated with sub-MIC concentrations of the compound.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing 3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one dihydrochloride and its impurities?
- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity and identify impurities. Pair this with mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural confirmation. For dihydrochloride salts, conduct ion chromatography to verify chloride content. Reference standards (e.g., dihydrochloride impurities in similar compounds) should follow pharmacopeial guidelines for validation .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodology : Store under inert gas (argon or nitrogen) at 2–8°C in airtight containers to prevent hygroscopic degradation. Use respiratory protection (one-way valve masks) and chemical-resistant gloves during handling, as recommended for structurally similar aminoethyl-quinoxaline derivatives .
Q. What synthetic routes are typically employed for preparing quinoxaline-derived dihydrochlorides?
- Methodology : A two-step approach is common:
Core synthesis : Condense 1,2-diamines with α-keto esters to form the quinoxalin-2-one scaffold.
Functionalization : Introduce the methylaminoethyl group via nucleophilic substitution or reductive amination, followed by dihydrochloride salt formation using HCl gas in anhydrous ethanol. Monitor reaction progress via thin-layer chromatography (TLC) and pH titration .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodology : Apply quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and transition states. Use reaction path search algorithms (e.g., artificial force induced reaction, AFIR) to identify energy barriers and solvent effects. Validate predictions experimentally by screening solvents (e.g., DMF vs. THF) and catalysts (e.g., palladium vs. copper) to align computed and empirical data .
Q. What strategies resolve contradictions in bioactivity data across different experimental models?
- Methodology :
- Dose-response reevaluation : Test the compound across a broader concentration range to account for non-linear effects.
- Model-specific factors : Adjust experimental parameters (e.g., cell line viability assays vs. in vivo models) using statistical design of experiments (DoE) to isolate confounding variables.
- Meta-analysis : Compare datasets using multivariate analysis (e.g., principal component analysis) to identify outliers or systemic biases .
Q. How can membrane separation technologies improve purification of this compound?
- Methodology : Employ nanofiltration or reverse osmosis membranes with tailored pore sizes (1–5 kDa) to separate the dihydrochloride salt from smaller impurities. Optimize transmembrane pressure and pH to enhance selectivity. Cross-reference with CRDC subclass RDF2050104 ("Membrane and other separation technologies") for scalable process design .
Q. What experimental designs mitigate variability in pharmacokinetic studies of dihydroquinoxaline derivatives?
- Methodology : Use factorial design (e.g., 2^k fractional factorial) to test variables like administration route, formulation (e.g., liposomal vs. free base), and species-specific metabolism. Apply response surface methodology (RSM) to optimize bioavailability parameters, ensuring reproducibility across trials .
Research Context & Classification
- Chemical Engineering Design : Classified under CRDC RDF2050103 for reactor design and process optimization, particularly for scaling dihydrochloride synthesis .
- Reaction Fundamentals : Aligns with CRDC RDF2050112 for mechanistic studies and kinetic modeling of quinoxaline reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
